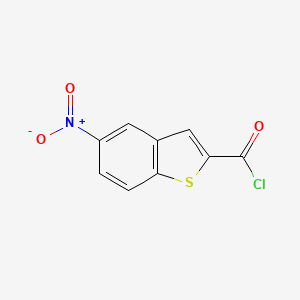

5-Nitro-1-benzothiophene-2-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

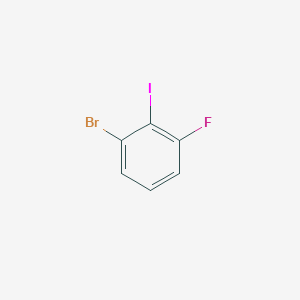

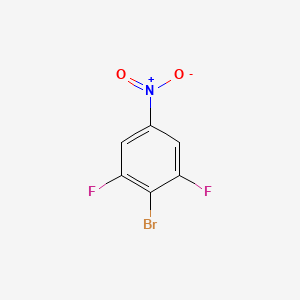

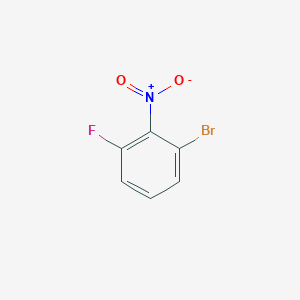

The compound "5-Nitro-1-benzothiophene-2-carbonyl chloride" is not directly described in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical family and potential characteristics of the compound . The first paper describes a compound with a benzothiazole moiety and a 2-chloro-5-nitrophenyl ring linked by a 1,2-dibromoethane group, indicating the presence of a nitro group and a halogen-substituted aromatic system similar to what might be expected in 5-Nitro-1-benzothiophene-2-carbonyl chloride . The second paper discusses 3,5-Dinitrobenzoyl chloride, which features a carbonyl chloride group and a nitro-substituted benzene ring, suggesting that the compound of interest may also exhibit planarity and similar dihedral angles between its aromatic system and substituents .

Synthesis Analysis

While the synthesis of "5-Nitro-1-benzothiophene-2-carbonyl chloride" is not explicitly detailed in the provided papers, the synthesis of related compounds involves electrophilic addition reactions and the presence of disordered carbonyl chloride groups . These methods could potentially be adapted for the synthesis of the compound , with careful consideration of the reactivity of the nitro group and the carbonyl chloride moiety.

Molecular Structure Analysis

The molecular structure of compounds related to "5-Nitro-1-benzothiophene-2-carbonyl chloride" shows a tendency towards planarity in the aromatic systems, with small dihedral angles observed between the rings and substituents . This suggests that the compound of interest may also exhibit a planar structure, which could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The provided papers do not offer direct information on the chemical reactions of "5-Nitro-1-benzothiophene-2-carbonyl chloride". However, the presence of a nitro group and a carbonyl chloride suggests that it may participate in electrophilic aromatic substitution reactions and could act as an acylating agent . The reactivity of the nitro group may also be influenced by the electron-withdrawing effects of the carbonyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Nitro-1-benzothiophene-2-carbonyl chloride" can be inferred from the related compounds discussed in the papers. The planarity of the molecule and the presence of hydrogen bonds in the crystal packing are likely to affect the melting point, solubility, and crystal structure of the compound . The disordered nature of the carbonyl chloride group in 3,5-Dinitrobenzoyl chloride suggests that "5-Nitro-1-benzothiophene-2-carbonyl chloride" may also exhibit some degree of structural disorder, potentially affecting its physical properties .

Wissenschaftliche Forschungsanwendungen

Facile Synthesis of Complex Compounds

- 5-Nitro-1-benzothiophene-2-carbonyl chloride plays a crucial role in the synthesis of complex organic compounds. For instance, it is used in the synthesis of 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, a process involving multiple steps including Knoevenagel reaction and treatment with thionyl chloride (Havaldar, Bhise, & Burudkar, 2004).

Crystallography and Structural Analysis

- It is instrumental in the study of crystal structures. The carbonyl chloride group, similar to that in 5-Nitro-1-benzothiophene-2-carbonyl chloride, has been observed to show disorder in various orientations, aiding in the understanding of molecular and crystal structures (Wang et al., 2009).

Application in Friedel-Crafts Reactions

- This compound is used in Friedel-Crafts reactions. For example, it participates in the formation of 3-aryl-5-nitroisocoumarins under specific conditions, demonstrating its utility in organic synthesis and chemical transformations (Sunderland, Thompson, & Threadgill, 2007).

Synthesis of Novel Organic Molecules

- The compound is used in the synthesis of novel organic molecules such as selenophene derivatives, where it reacts with various substrates to produce compounds with potential applications in medicinal chemistry and materials science (Yur'ev, Magdesieva, & Lesyak, 1968).

Development of Organic Semiconductors

- In the field of electronics and materials science, derivatives of 5-Nitro-1-benzothiophene-2-carbonyl chloride are used in developing organic semiconductors, demonstrating its potential in creating advanced electronic materials (He et al., 2017).

Safety and Hazards

Safety data indicates that 5-nitro-1-benzothiophene-2-carbonyl chloride can cause severe skin burns and eye damage . In case of exposure, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . Contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

Eigenschaften

IUPAC Name |

5-nitro-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO3S/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJDFXDLYGKDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383264 |

Source

|

| Record name | 5-nitro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-1-benzothiophene-2-carbonyl chloride | |

CAS RN |

86010-32-4 |

Source

|

| Record name | 5-nitro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol](/img/structure/B1273196.png)

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)